

Application Notes and Protocols: JZL195 as a Tool Compound for Studying Endocannabinoids

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Compound of Interest

Compound Name: OMDM-5

Cat. No.: B12427712

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Note on the Target Compound: Initial literature searches for "**OMDM-5**" did not yield a well-characterized tool compound for studying the endocannabinoid system. The OMDM designation is more commonly associated with endocannabinoid transport inhibitors (e.g., OMDM-1, OMDM-2) or the organic chemistry reaction Oxymercuration-Demercuration. To fulfill the detailed requirements of this request, we are providing comprehensive application notes for JZL195, a well-documented and potent dual inhibitor of the primary endocannabinoid-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). This document will serve as a representative guide for utilizing such a tool compound.

Introduction

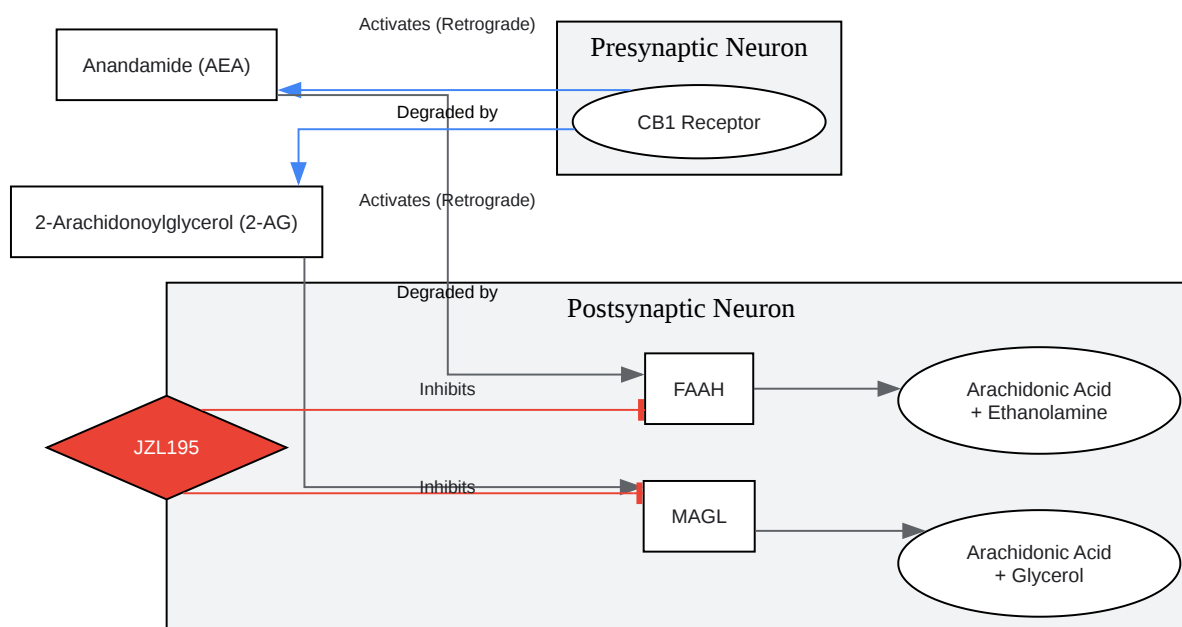
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes, including pain, mood, appetite, and memory. The primary endogenous ligands of this system are N-arachidonylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG). The signaling of these endocannabinoids is tightly controlled by their synthesis on demand and rapid degradation by specific hydrolytic enzymes. AEA is primarily metabolized by Fatty Acid Amide Hydrolase (FAAH), while 2-AG is mainly degraded by Monoacylglycerol Lipase (MAGL).[1]

Pharmacological inhibition of these enzymes offers a therapeutic strategy to enhance endocannabinoid tone in a site- and time-specific manner, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[1] JZL195 is a potent, irreversible dual

inhibitor of both FAAH and MAGL. By simultaneously blocking the degradation of both AEA and 2-AG, JZL195 serves as an invaluable tool compound to investigate the synergistic or distinct roles of these two key endocannabinoids in vitro and in vivo.[2][3]

Mechanism of Action

JZL195 is a carbamate-based inhibitor that covalently modifies the active site serine nucleophile of both FAAH and MAGL, leading to their irreversible inactivation. This dual inhibition results in a significant and sustained elevation of both AEA and 2-AG levels in the brain and peripheral tissues.[1] The increased availability of these endocannabinoids leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, thereby amplifying downstream signaling cascades. This mechanism allows researchers to study the combined physiological effects of elevating the two major endocannabinoid signaling pathways simultaneously.[2][3]



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JZL195 inhibits FAAH and MAGL, elevating AEA and 2-AG levels.

Data Presentation

Table 1: In Vitro Inhibitory Potency of JZL195

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of JZL195 against target enzymes from various sources.

Target Enzyme	Species	Assay Type	IC ₅₀ (nM)	Reference
FAAH	Mouse	Recombinant (COS7 cells)	2	[2][4]
Mouse	Brain Membrane (ABPP)	13	[4][5]	
Rat	Brain Proteome (ABPP)	~10-100	[2][5]	
Human	Brain Proteome (ABPP)	~10-100	[2][5]	
MAGL	Mouse	Recombinant (COS7 cells)	4	[2][4]
Mouse	Brain Membrane (ABPP)	19	[4][5]	
Rat	Brain Proteome (ABPP)	~10-100	[2][5]	
Human	Brain Proteome (ABPP)	~10-100	[2][5]	

ABPP: Activity-Based Protein Profiling

Table 2: In Vivo Effects of JZL195 in Mice

This table outlines the typical doses and observed neurochemical and behavioral effects following intraperitoneal (i.p.) administration of JZL195 in mice.

Dose (mg/kg, i.p.)	Time Point	Effect on Brain Endocannabinoid Levels	Behavioral Outcome	Reference
3 - 20	4 hours	Dose-dependent ↑ in AEA & 2-AG (~10-fold)	Analgesia, Hypomotility, Catalepsy	[1][2]
20	10 hours	Sustained ↑ in AEA & 2-AG	-	[2]
40	15 min	THC-like responses in drug discrimination	Full substitution for THC	[2][3]
1.5 - 2.1 (ED ₅₀)	7 days post-CCI	-	Reversal of mechanical & cold allodynia	[6]

CCI: Chronic Constriction Injury (neuropathic pain model)

Table 3: Selectivity Profile of JZL195

JZL195 demonstrates high selectivity for FAAH and MAGL. Off-target activity is minimal at lower concentrations but can occur at higher doses.[1]

Off-Target Enzyme	Activity	IC ₅₀	Notes	Reference
ABHD6	Inhibition	>100 nM	A minor 2-AG hydrolase; inhibited at higher concentrations.	[1]
NTE	Minimal Inhibition	>5 µM	Neuropathy target esterase; only modest, incomplete inhibition.	[1]
CB1/CB2 Receptors	No direct binding	>20 µM	JZL195 does not act as a direct receptor agonist.	[2]
Acetylcholinesterase	No inhibition	>100 µM	No activity observed at high concentrations.	[1]

Experimental Protocols

Protocol 1: In Vitro FAAH/MAGL Inhibition Assay (Substrate Hydrolysis)

This protocol describes a method to determine the IC₅₀ of JZL195 using recombinant enzymes or brain tissue homogenates.

Materials:

- JZL195 stock solution (in DMSO)
- Recombinant human/mouse FAAH or MAGL, or brain membrane homogenate
- Assay Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.2)

- FAAH Substrate: AMC-arachidonoyl amide or [³H]Anandamide
- MAGL Substrate: 4-Nitrophenyl acetate (4-NPA) or [³H]2-AG
- 96-well microplate (black for fluorescent, clear for colorimetric)
- Plate reader (fluorescence or absorbance)

Procedure:

- Prepare Reagents:
 - Thaw enzymes on ice. Dilute to the desired concentration in cold Assay Buffer.
 - Prepare serial dilutions of JZL195 in DMSO, then dilute into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤1%.
 - Prepare substrate solution in the appropriate solvent (e.g., ethanol for AMC-arachidonoyl amide).
- Assay Setup (in triplicate):
 - Inhibitor Wells: Add 170 µL of Assay Buffer, 10 µL of diluted enzyme, and 10 µL of JZL195 dilution to each well.
 - 100% Activity Wells: Add 170 µL of Assay Buffer, 10 µL of diluted enzyme, and 10 µL of vehicle (DMSO diluted in buffer).
 - Background Wells: Add 180 µL of Assay Buffer and 10 µL of vehicle.
- Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the inhibitor to interact with the enzyme.^[1]
- Initiate Reaction: Add 10 µL of the substrate solution to all wells to start the reaction.
- Incubation: Cover the plate and incubate for 30 minutes at 37°C.
- Measurement:

- For fluorescent substrates, read the plate with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
- For colorimetric substrates (like 4-NPA), read the absorbance at 405 nm.
- Data Analysis:
 - Subtract the average background reading from all other readings.
 - Calculate the percentage of inhibition for each JZL195 concentration relative to the 100% activity control.
 - Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Administration and Behavioral Assessment (Mouse Tetrad Test)

This protocol outlines the administration of JZL195 to mice and subsequent assessment of CB1 receptor-mediated behaviors.

Materials:

- JZL195
- Vehicle solution (e.g., 3% Ethanol, 1% Tween-80 in 16 parts saline)[7]
- Male C57BL/6 mice
- Syringes and needles for intraperitoneal (i.p.) injection
- Equipment for behavioral tests: tail immersion bath (52°C), bar test apparatus, open field arena, rectal thermometer.

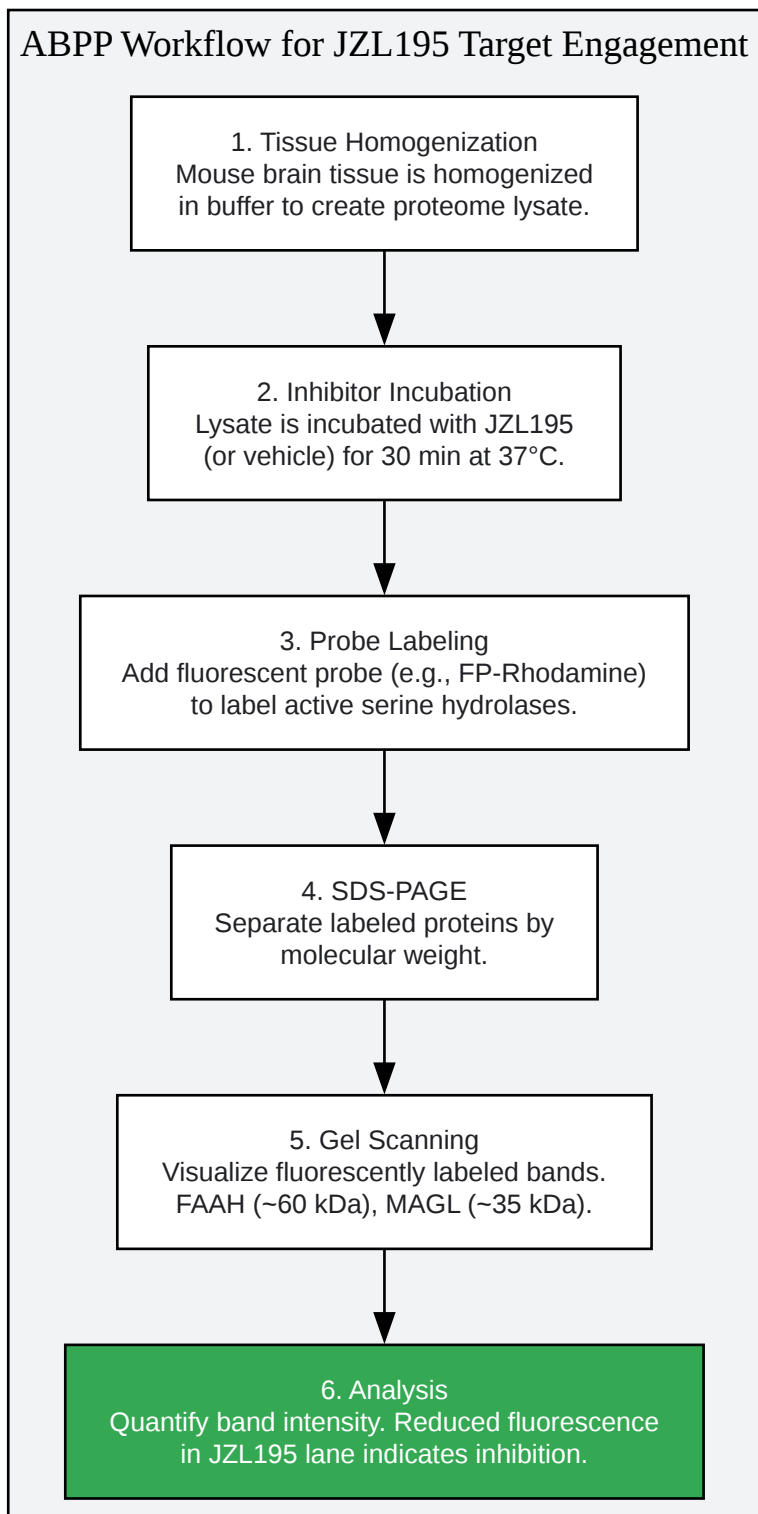
Procedure:

- JZL195 Preparation: Prepare a suspension of JZL195 in the vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.

- Animal Handling: Acclimatize mice to the housing and testing environment for at least 3-5 days before the experiment. Handle mice daily to reduce stress.
- Administration:
 - Weigh each mouse to calculate the correct injection volume.
 - Administer JZL195 (e.g., 3-40 mg/kg) or vehicle via i.p. injection at a volume of 10 mL/kg. [\[1\]\[2\]](#)
- Behavioral Testing (perform 1-4 hours post-injection):
 - Antinociception (Tail Immersion Test): Measure the latency for the mouse to withdraw its tail from a 52°C water bath. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
 - Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm diameter, 5 cm high). Measure the time the mouse remains immobile, with a maximum cut-off (e.g., 60 seconds).
 - Hypomotility (Open Field Test): Place the mouse in the center of an open field arena and record its locomotor activity (distance traveled, rearing) for a set period (e.g., 10-15 minutes).
 - Hypothermia: Measure the core body temperature using a rectal probe.
- Data Analysis: Compare the results from JZL195-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 3: Activity-Based Protein Profiling (ABPP) for Target Engagement

ABPP is used to assess the covalent inhibition of serine hydrolases directly in complex proteomes. This workflow shows how to confirm JZL195 target engagement in mouse brain tissue.



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Workflow for assessing JZL195 enzyme inhibition using ABPP.

Procedure Outline:

- **Proteome Preparation:** Euthanize a mouse and rapidly dissect the brain. Homogenize the tissue in a suitable buffer (e.g., PBS) and prepare a membrane fraction via ultracentrifugation.
- **Inhibitor Treatment:** Incubate aliquots of the brain proteome with varying concentrations of JZL195 (or vehicle control) for 30 minutes at 37°C.[1]
- **Probe Labeling:** Add a broad-spectrum serine hydrolase activity-based probe, such as FP-Rhodamine (FP-Rh), to each sample and incubate for another 30 minutes at 37°C. The probe will covalently bind to the active site of serine hydrolases that were not already inhibited by JZL195.
- **Sample Analysis:** Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
- **Visualization:** Scan the gel using a fluorescence scanner. The bands corresponding to FAAH and MAGL will show reduced intensity in the JZL195-treated samples in a concentration-dependent manner, confirming target engagement.[1]

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